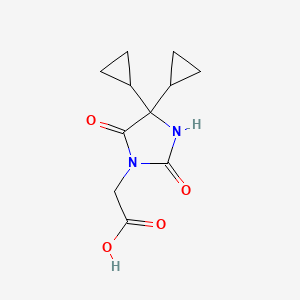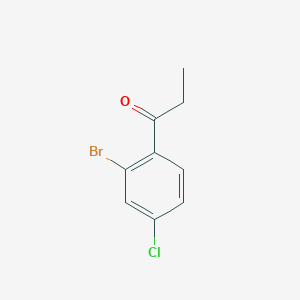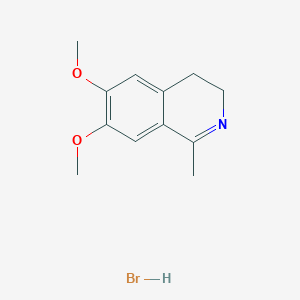
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide is a chemical compound with the molecular formula C12H15NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include two methoxy groups and a methyl group attached to the isoquinoline core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide can be achieved through several synthetic routes. One common method involves the cyclization of 3,4-dimethoxyphenethylamine with acetic anhydride and pyridine under nitrogen atmosphere . The reaction mixture is then diluted with water and extracted with dichloromethane to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may affect the contractility of smooth muscle cells in the gastrointestinal tract . The exact molecular targets and pathways involved depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide can be compared with other similar compounds, such as:
- 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
- 1-Methyl-3,4-dihydroisoquinoline
- 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-3,4-2H-isoquinoline, hydrochloride
- 6-Methoxy-3,4-dihydroisoquinoline
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
4721-99-7 |
|---|---|
Formule moléculaire |
C12H16BrNO2 |
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C12H15NO2.BrH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-7H,4-5H2,1-3H3;1H |
Clé InChI |
RWFRPGPEJXZOGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCC2=CC(=C(C=C12)OC)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




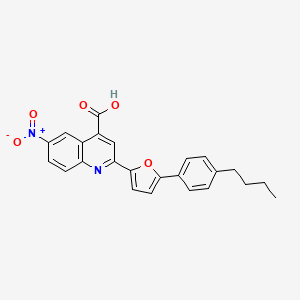
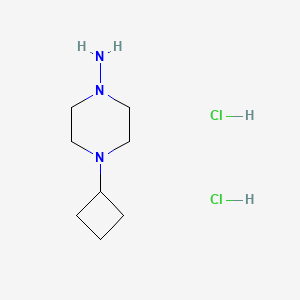

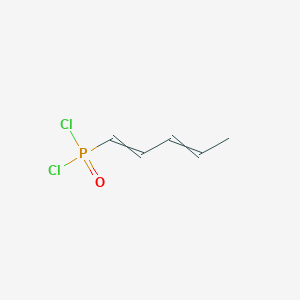
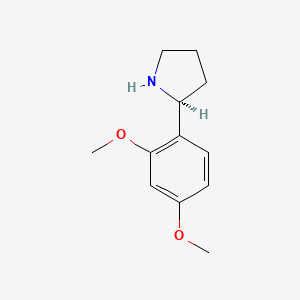

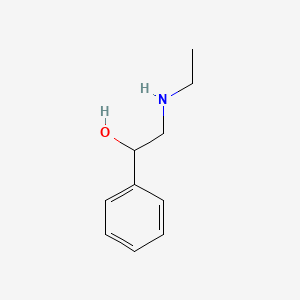
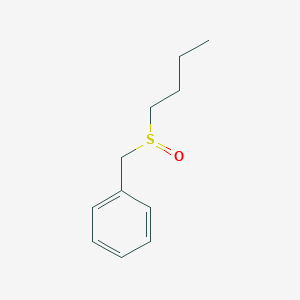
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)

